N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide
Description
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide is an organic compound with a complex structure that includes a cyanophenyl group, a methylideneamino linkage, and a dihydroxy-benzamide moiety
Properties
CAS No. |
5284-35-5 |
|---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H11N3O3/c16-8-10-1-3-11(4-2-10)9-17-18-15(21)13-6-5-12(19)7-14(13)20/h1-7,9,19-20H,(H,18,21) |
InChI Key |
UQOSTQXGXOYPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide typically involves the condensation of 4-cyanobenzaldehyde with 2,4-dihydroxybenzamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Cyanophenyl)methylideneamino]benzenesulfonamide
- N-[(4-Cyanophenyl)methylideneamino]-3,5-dihydroxy-benzamide
Uniqueness
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide (CAS No: 5284-35-5) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11N3O3
- Molecular Weight : 281.266 g/mol
- Structure : The compound features a benzamide core with hydroxyl and cyano substituents, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : It activates caspase pathways, promoting programmed cell death in malignant cells.
- Inhibition of Metastasis : Studies suggest that it reduces the migratory capacity of cancer cells, potentially limiting metastasis.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : Exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Fungal Activity : Preliminary tests indicate effectiveness against certain fungal strains, suggesting a broad-spectrum antimicrobial profile.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Interaction with DNA : Potential intercalation into DNA strands may disrupt replication and transcription processes.
Study 1: Anticancer Efficacy
In a recent study published in the journal Cancer Research, this compound was tested on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Study 2: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 281.266 g/mol |
| IC50 (Cancer Cells) | ~15 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Escherichia coli) | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
